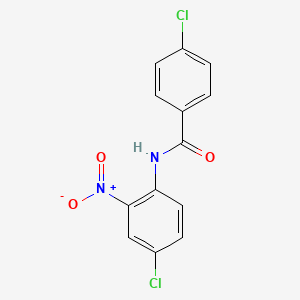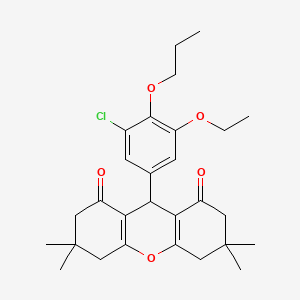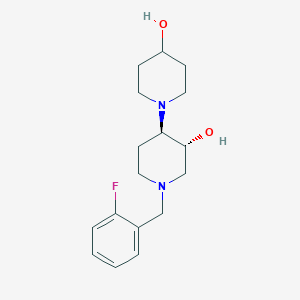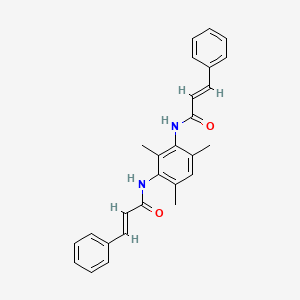
2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide, also known as MLN8054, is a small molecule inhibitor that targets the mitotic kinase Aurora A. Aurora A is a key regulator of mitotic spindle assembly and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide selectively inhibits Aurora A kinase by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of downstream targets involved in mitotic spindle assembly and cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide is a potent and selective inhibitor of Aurora A kinase, making it a valuable tool for studying the role of Aurora A in cancer biology. However, 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide. One possibility is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy or other targeted therapies. Another possibility is to explore its potential as a radiosensitizer, as Aurora A has been shown to play a role in DNA damage repair. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide involves several steps, including the reaction of 2,4-difluoroaniline with 2,5-dibromo-3-chlorobenzamide to form an intermediate, which is then treated with sodium iodide and copper powder to yield the final product. The synthesis of 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide has been optimized to improve its yield and purity.
Scientific Research Applications
2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. In vitro studies have shown that 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide inhibits Aurora A kinase activity, leading to defects in mitotic spindle assembly and cell cycle arrest. In vivo studies have demonstrated that 2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide can inhibit tumor growth and improve survival in mouse models of cancer.
properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2INO/c14-10-3-2-8(17)6-9(10)13(19)18-12-4-1-7(15)5-11(12)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOZRAQKPPZFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)
![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)

![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)

![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)

![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)